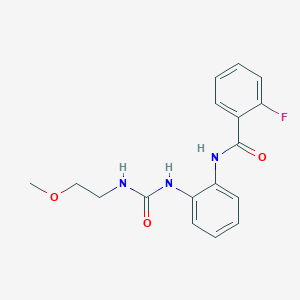
2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated benzamides are a class of compounds known for their versatile applications in medicinal chemistry and material science. The introduction of a fluorine atom into the benzamide structure can significantly alter the molecule's physical, chemical, and biological properties, leading to enhanced activity, stability, or specificity in various applications.
Synthesis Analysis
Synthesis routes for fluorinated benzamides, including derivatives similar to "2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide", often involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the aromatic ring or through coupling reactions where fluorinated building blocks are assembled (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by strong intra- and intermolecular hydrogen bonding, which influences their crystal packing and stability. Studies on similar compounds show that the dihedral angles between benzene rings and the presence of fluorine atoms can significantly affect the molecule's overall conformation and crystal structure (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorinated benzamides participate in various chemical reactions, such as coupling reactions, to form more complex molecules. The presence of fluorine affects the reactivity of these compounds, making them useful intermediates in organic synthesis for introducing fluorine into target molecules. The synthesis and reactivity of these compounds are influenced by the electron-withdrawing nature of the fluorine atom, which can stabilize reaction intermediates and affect the reaction pathways (Meiresonne et al., 2015).
Aplicaciones Científicas De Investigación
Positron Emission Tomography (PET) Imaging : Fluorine-containing benzamide analogs, including compounds structurally related to "2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide," have been synthesized and evaluated for their potential in PET imaging. These compounds, characterized by their affinity for sigma-2 receptors, are useful for imaging the sigma-2 receptor status of solid tumors. This application is significant in oncology, providing insights into tumor biology and enabling the assessment of tumor aggressiveness and the effectiveness of therapeutic interventions (Tu et al., 2007).
Neurological Disorders : Certain fluorine-labeled benzamide derivatives have been utilized in studying the brain's serotonin (5-HT1A) receptors. This research is crucial for understanding the pathophysiology of neurological disorders, such as Alzheimer's disease, and for developing targeted therapies. The use of these compounds in PET imaging has revealed significant reductions in 5-HT1A receptor densities in the brains of Alzheimer's disease patients, correlating with clinical symptoms and providing a potential biomarker for disease progression and treatment response (Kepe et al., 2006).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries : The synthesis and application of fluorinated heterocycles are of paramount importance in pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and bioavailability. Studies have developed methodologies for the efficient synthesis of these compounds, including fluorine-bearing pyrazolones and pyrimidines, which are vital for creating new therapeutic agents and agrochemicals (Shi et al., 1996).
Antimicrobial and Antibiofilm Properties : Research into fluorinated benzamide derivatives has also explored their antimicrobial activities. These compounds have shown effectiveness against a range of fungal and bacterial pathogens, including strains known for their biofilm-forming capabilities. This avenue of research is critical for addressing the growing challenge of antibiotic resistance and developing new antimicrobial agents with enhanced efficacy against biofilm-associated infections (Carmellino et al., 1994).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSQMWDAULCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
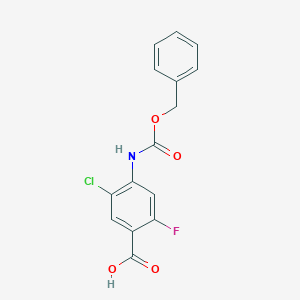
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
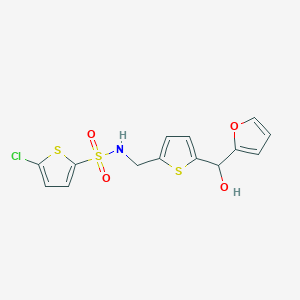
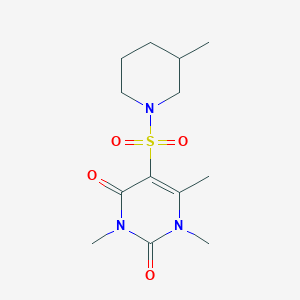
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
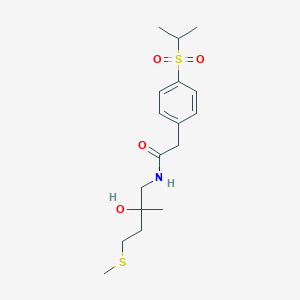
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
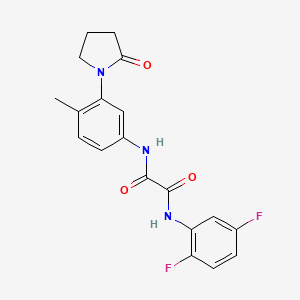
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)